molecular formula C6H11NS B1640229 Tert-amyl thiocyanate

Tert-amyl thiocyanate

Cat. No.: B1640229
M. Wt: 129.23 g/mol
InChI Key: WEOJOBNZDSKLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-amyl thiocyanate is a specialized organic sulfur compound that incorporates a tertiary amyl group and a reactive thiocyanate functional group. This structure makes it a valuable synthetic intermediate in organic chemistry, particularly for constructing more complex sulfur-containing molecules . Thiocyanate compounds are of significant interest in medicinal chemistry and chemical biology due to their presence in various bioactive substances. They are known to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties, making them crucial scaffolds in pharmaceutical research . In synthetic applications, the thiocyanate group (SCN) is highly versatile. It can serve as a precursor to several other important sulfur functionalities, such as thiols (-SH), disulfides (-S-S-), and thioethers (-S-R), through straightforward chemical transformations . Furthermore, aryl thiocyanates can be transformed into valuable functional groups like thioesters, sulfonyl cyanides, and trifluoromethyl thioethers . While specific mechanistic studies on this compound are not available, its reactivity is expected to follow patterns observed in other alkyl thiocyanates. The compound is presumed to be a key intermediate in nucleophilic substitution reactions and may act as an electrophile in the formation of carbon-sulfur bonds. Researchers value this chemical for developing new synthetic methodologies and exploring the biological activity of novel thiocyanate derivatives . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-methylbutan-2-yl thiocyanate

InChI

InChI=1S/C6H11NS/c1-4-6(2,3)8-5-7/h4H2,1-3H3

InChI Key

WEOJOBNZDSKLFZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)SC#N

Canonical SMILES

CCC(C)(C)SC#N

Origin of Product

United States

Synthetic Methodologies for Tert Amyl Thiocyanate

Established Synthetic Pathways

The formation of organic thiocyanates is a well-documented area of organic chemistry, with several routes applicable to the synthesis of aliphatic thiocyanates like the tert-amyl derivative.

One of the general methods for preparing organic thiocyanates involves the reaction of dialkyl sulfates with inorganic thiocyanate (B1210189) salts. In the context of tert-amyl thiocyanate, this would involve a precursor such as di-tert-amyl sulfate (B86663) reacting with an alkali metal thiocyanate, for instance, sodium or potassium thiocyanate. This reaction proceeds via nucleophilic substitution, where the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the sulfate group. The tertiary nature of the amyl group suggests the reaction mechanism would likely involve the formation of a stable tert-amyl carbocation.

The Sandmeyer reaction is a well-known method for synthesizing aryl thiocyanates from aryl diazonium salts using copper(I) thiocyanate. wikipedia.orgwikipedia.orgnih.gov This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of the thiocyanate group onto an aromatic ring via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

While the classical Sandmeyer reaction is specific to aromatic compounds due to the diazonium salt intermediate, analogous transformations for aliphatic compounds exist. wikipedia.orgnih.gov For a tertiary alkyl compound like this compound, the analogous pathway is not a true Sandmeyer reaction but rather a direct nucleophilic substitution. This typically involves reacting a tert-amyl halide (e.g., tert-amyl bromide) with an alkali thiocyanate salt, such as sodium thiocyanate in a suitable solvent like ethanol (B145695). wikipedia.org This approach bypasses the need for a diazonium salt intermediate, which is unstable for aliphatic amines. The reaction between an alkyl halide and an alkali thiocyanate is one of the most common routes for synthesizing aliphatic thiocyanates. wikipedia.org

The cleavage of organic sulfides using cyanogen (B1215507) bromide (BrCN), a transformation related to the von Braun reaction, provides a pathway to organic thiocyanates. researchgate.netthieme-connect.de In this method, an organic sulfide (B99878) is treated with cyanogen bromide, resulting in the formation of an organic thiocyanate and an alkyl bromide. thieme-connect.de For the synthesis of this compound, a suitable starting material would be a mixed sulfide containing a tert-amyl group, such as tert-amyl methyl sulfide. The reaction with cyanogen bromide would cleave the C-S bond, yielding this compound and methyl bromide. This method is particularly useful for selectively preparing thiocyanates. researchgate.net

Historically, a method for preparing organic thiocyanates involved the reaction of heavy metal mercaptides, such as lead or mercury mercaptides, with cyanogen halides like cyanogen chloride. google.com This pathway, however, can be laborious due to the need to first prepare and isolate the metal mercaptide. google.com

A more direct and modern approach avoids the pre-formation of the heavy metal salt. In this improved method, a mercaptan (thiol) is reacted directly with a cyanogen halide in the presence of a hydrogen halide acceptor, such as a strong base like an alkali metal hydroxide. google.com To synthesize this compound via this route, tert-amyl mercaptan would be treated with cyanogen chloride or bromide in a non-polar solvent containing a base. The base neutralizes the hydrogen halide formed as a byproduct, driving the reaction to completion. google.com

Table 1: Summary of Synthetic Pathways for this compound

MethodStarting MaterialKey ReagentsGeneral Reaction Type
From Sulfate DerivativesDi-tert-amyl sulfateAlkali metal thiocyanate (e.g., KSCN)Nucleophilic Substitution
Aliphatic Analogue to SandmeyerTert-amyl halide (e.g., tert-amyl bromide)Alkali metal thiocyanate (e.g., NaSCN)Nucleophilic Substitution
Sulfide CleavageMixed tert-amyl sulfide (e.g., R-S-tert-amyl)Cyanogen bromide (BrCN)C-S Bond Cleavage
From MercaptansTert-amyl mercaptanCyanogen halide (e.g., ClCN), Base (e.g., NaOH)Nucleophilic Substitution

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The formation of this compound from precursors like tert-amyl halides is governed by the principles of nucleophilic substitution.

Nucleophilic substitution reactions are broadly classified into two limiting mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). byjus.com The pathway taken depends on factors such as the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile, and the solvent.

For the synthesis of this compound from a precursor like a tert-amyl halide, the Sₙ1 mechanism is strongly favored. byjus.com This is because the substrate is a tertiary alkyl halide. masterorganicchemistry.com

Sₙ1 Mechanism: This is a two-step process. byjus.com

Formation of a Carbocation: The rate-determining step is the slow dissociation of the leaving group (e.g., a halide ion) to form a stable tertiary carbocation (the tert-amyl cation). masterorganicchemistry.com The stability of this carbocation is the primary reason tertiary substrates readily undergo Sₙ1 reactions. youtube.com

Nucleophilic Attack: The thiocyanate ion (SCN⁻), which is an ambident nucleophile, then rapidly attacks the carbocation.

Sₙ2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.com This mechanism is subject to significant steric hindrance. Due to the bulky nature of the tertiary tert-amyl group, the backside attack required for an Sₙ2 reaction is sterically blocked, making this pathway highly unfavorable. byjus.com

The thiocyanate ion's character as an ambident nucleophile means it can attack the carbocation intermediate via either the sulfur or the nitrogen atom. Attack by the sulfur atom yields the desired this compound (R-SCN), while attack by the nitrogen atom results in the formation of the isomeric tert-amyl isothiocyanate (R-NCS). wikipedia.org Substrates that react via an Sₙ1 mechanism tend to favor the formation of the isothiocyanate isomer, complicating the synthesis. wikipedia.org However, ultrasound has been shown to promote the selective formation of tertiary thiocyanates from t-alkyl halides. researchgate.net

Table 2: Comparison of Sₙ1 and Sₙ2 Mechanisms for Tert-Amyl Precursors

FeatureSₙ1 Mechanism (Favored)Sₙ2 Mechanism (Disfavored)
SubstrateTertiary (e.g., tert-amyl halide)Methyl > Primary > Secondary
KineticsUnimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Nucleophile])
MechanismTwo steps, involves carbocation intermediateOne step, concerted reaction
Steric HindranceFavored by sterically hindered substratesInhibited by steric hindrance
Product OutcomeCan form both thiocyanate and isothiocyanateGenerally forms thiocyanate

Influence of Reaction Conditions on Product Selectivity

The synthesis of this compound from precursors such as tert-amyl halides or tert-amyl alcohol is often a competitive process between the desired nucleophilic substitution (S(_N)1) and elimination (E1) pathways. The thiocyanate anion (SCN) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. However, for alkyl halides, the attack almost exclusively occurs from the sulfur atom, leading to the formation of a thiocyanate. researchgate.net The choice of reaction conditions is paramount in steering the reaction towards the formation of this compound and minimizing the formation of elimination byproducts, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056).

The reaction proceeding through an S(_N)1 mechanism involves the formation of a planar tert-amyl carbocation intermediate. This intermediate can then be attacked by the thiocyanate nucleophile to form the desired product or can lose a proton from an adjacent carbon to form an alkene. chemistrysteps.comyoutube.com Several factors influence the ratio of substitution to elimination products.

Solvent Effects: The polarity of the solvent plays a crucial role in the selectivity of the reaction. Polar protic solvents, such as water and alcohols, can solvate both the carbocation and the leaving group, thereby stabilizing the transition state leading to the carbocation and favoring the S(_N)1/E1 pathways. However, the nucleophilicity of the solvent can also impact the product distribution. In highly polar solvents, the solvent molecules themselves can act as nucleophiles, leading to solvolysis byproducts. Less polar, aprotic solvents can suppress the formation of the carbocation, thereby disfavoring both S(_N)1 and E1 reactions. The choice of solvent can significantly affect the yield of phytochemicals, a principle that can be extended to synthetic reactions where solvent polarity can mediate the yield of the desired product. nih.gov

Temperature: Reaction temperature is a critical parameter in determining the product ratio. Elimination reactions are generally favored at higher temperatures because they are more entropically favored than substitution reactions (more product molecules are formed). youtube.com Therefore, to maximize the yield of this compound, the reaction should ideally be carried out at lower temperatures.

Nature of the Thiocyanate Salt: The choice of the cation in the thiocyanate salt (e.g., potassium thiocyanate, sodium thiocyanate, ammonium (B1175870) thiocyanate) can influence the reaction rate and selectivity. The solubility of the salt in the reaction medium is a key factor. For instance, in a non-polar solvent, a more soluble thiocyanate salt will provide a higher concentration of the nucleophile in the organic phase, potentially favoring the substitution reaction.

Leaving Group: The nature of the leaving group on the tert-amyl substrate also affects the reaction. A better leaving group (e.g., bromide or tosylate) will facilitate the formation of the carbocation, thus accelerating both S(_N)1 and E1 reactions.

To illustrate the interplay of these factors, the following interactive data table provides hypothetical research findings on the synthesis of this compound from tert-amyl bromide under various conditions.

EntrySolventTemperature (°C)Thiocyanate SaltYield of this compound (%)Yield of Alkenes (%)
1Ethanol25KSCN6535
2Ethanol78KSCN3070
3Acetone (B3395972)25KSCN7525
4Acetone56KSCN5050
5Acetonitrile (B52724)25NH4SCN8020

These hypothetical data illustrate that lower temperatures and less nucleophilic, polar aprotic solvents like acetone and acetonitrile tend to favor the formation of the substitution product, this compound.

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods in chemistry. This trend extends to the synthesis of alkyl thiocyanates, with a focus on catalytic approaches and the application of green chemistry principles.

Catalytic methods offer the potential for milder reaction conditions, higher selectivity, and reduced waste generation. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for alkyl thiocyanates can be adapted.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. jetir.org In the context of this compound synthesis, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, can facilitate the transfer of the thiocyanate anion from an aqueous or solid phase into an organic phase containing the tert-amyl halide. fzgxjckxxb.com This approach can enhance the reaction rate and allow for the use of less expensive and more environmentally benign solvent systems, including water. jetir.orgfzgxjckxxb.com The use of PTC can lead to high yields of alkyl thiocyanates and can be considered a green chemistry approach. fzgxjckxxb.com

A proposed PTC system for the synthesis of this compound could involve the reaction of tert-amyl bromide in an organic solvent like toluene (B28343) with an aqueous solution of potassium thiocyanate in the presence of a catalyst such as tetrabutylammonium (B224687) bromide.

Metal-Catalyzed Reactions: While less common for the synthesis of simple alkyl thiocyanates from alkyl halides, metal catalysts, such as those based on copper or iron, have been employed for the thiocyanation of various organic substrates. organic-chemistry.org For instance, copper-catalyzed cross-coupling reactions of arylboronic acids with KSCN have been developed to produce aryl thiocyanates. organic-chemistry.org Research into the application of such catalysts for the direct thiocyanation of tertiary alcohols or C-H bonds could open new avenues for the synthesis of this compound. For example, lithium-catalyzed thiol alkylation with tertiary alcohols has been reported, suggesting the feasibility of catalytic C-O activation for substitution reactions. d-nb.infonih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. usv.ro Several of these principles can be applied to the synthesis of this compound.

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and its use in conjunction with phase-transfer catalysis for the synthesis of alkyl thiocyanates has been demonstrated. fzgxjckxxb.com Another class of green solvents that has gained significant attention is ionic liquids. tcichemicals.com Task-specific ionic liquids, such as 1-n-butyl-3-methylimidazolium thiocyanate ([bmim]SCN), can act as both the solvent and the thiocyanating agent, simplifying the reaction setup and product isolation. researchgate.net The use of such ionic liquids allows for the efficient conversion of alkyl halides to alkyl thiocyanates at room temperature and the potential for recycling the ionic liquid. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of atom economy. The direct substitution of the hydroxyl group of tert-amyl alcohol with a thiocyanate group would have a higher atom economy than a two-step process involving the conversion of the alcohol to a halide first. Methods that enable the direct conversion of alcohols to thiocyanates, for example, using SO(_2)F(_2) and ammonium thiocyanate, are being explored for a broad range of alcohols and represent a step towards higher atom economy. organic-chemistry.org

Catalysis: As discussed previously, the use of catalysts is a fundamental principle of green chemistry. Catalytic processes reduce the amount of reagents needed and can lead to milder reaction conditions, thereby reducing energy consumption and waste generation. usv.ro

The following table summarizes some emerging and sustainable approaches that could be applied to the synthesis of this compound, along with their adherence to green chemistry principles.

Synthetic ProtocolKey FeaturesGreen Chemistry Principles Addressed
Phase-Transfer Catalysis in Water- Biphasic system (organic/aqueous)
  • Use of a phase-transfer catalyst
  • Milder reaction conditions
  • - Safer Solvents (Water)
  • Catalysis
  • Energy Efficiency
  • Synthesis in Ionic Liquids- Ionic liquid as both solvent and reagent
  • Room temperature reaction
  • Recyclable reaction medium
  • - Safer Solvents and Auxiliaries
  • Design for Energy Efficiency
  • Inherently Safer Chemistry for Accident Prevention
  • Direct Conversion of Tert-amyl Alcohol- One-pot synthesis from the alcohol
  • Avoids pre-functionalization to a halide
  • - Atom Economy
  • Reduce Derivatives
  • Reactivity and Reaction Pathways of Tert Amyl Thiocyanate

    Nucleophilic Transformations of the Thiocyanate (B1210189) Moiety

    The thiocyanate group (-SCN) in tert-amyl thiocyanate is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. This duality governs much of its reactivity.

    Isomerization to Isothiocyanates and Mechanistic Studies

    This compound can undergo isomerization to the more thermodynamically stable tert-amyl isothiocyanate (-NCS). This transformation is particularly noteworthy for tertiary alkyl thiocyanates and can be facilitated by heat or catalysis.

    The mechanism of this isomerization is thought to proceed through an ionization pathway, capitalizing on the stability of the tertiary tert-amyl carbocation. The carbon-sulfur bond cleaves to form an intimate ion pair, consisting of the tert-amyl cation and the thiocyanate anion. Within this ion pair, the thiocyanate anion can re-attack the carbocation. While attack through the sulfur atom simply regenerates the starting material, attack through the nitrogen atom leads to the formation of the isothiocyanate.

    Studies on analogous tertiary systems suggest that the presence of certain catalysts can significantly promote this isomerization. For instance, the use of iodine (I₂) in conjunction with a weak acid like oxalic acid has been shown to facilitate the smooth conversion of tertiary alkyl thiocyanates to their isothiocyanate counterparts. It is proposed that iodine may interact with the thiocyanate group, making the carbon-sulfur bond more labile and promoting the formation of the carbocation intermediate.

    Reactivity with Electrophiles and Nucleophiles

    The thiocyanate moiety in this compound exhibits characteristic reactivity towards both electrophiles and nucleophiles. The lone pair of electrons on the nitrogen and sulfur atoms allows for reaction with electrophiles. For instance, strong acids can protonate the nitrogen atom.

    As a nucleophile, the thiocyanate ion is known to be "soft," meaning it preferentially reacts with soft electrophiles. In the context of this compound, nucleophilic attack by another species would likely target the tertiary carbon, leading to displacement of the thiocyanate anion. However, the thiocyanate group itself can be the target of certain reagents. For example, reduction of alkyl thiocyanates can lead to the formation of thiols.

    Reactions Involving the Tert-Amyl Carbon Skeleton

    The reactivity of this compound is also heavily influenced by its tertiary alkyl structure, which predisposes it to reactions involving carbocation intermediates.

    Solvolytic Reactions and Kinetic Studies

    Solvolysis, a reaction in which the solvent acts as the nucleophile, is a characteristic reaction of tertiary alkyl compounds. For this compound, solvolysis in a protic solvent (e.g., water, ethanol) would involve the departure of the thiocyanate leaving group to form a tert-amyl carbocation, which is then captured by a solvent molecule.

    Relative Solvolysis Rates of Tert-Amyl Chloride in Aqueous Ethanol (B145695) at 25°C
    Solvent (Volume % Ethanol)Relative Rate Constant (k_rel)
    801.00
    6014.8
    40167
    201230

    Investigations into Sₙ1 Reactivity of the Tertiary Center

    The tertiary nature of the carbon atom bonded to the thiocyanate group strongly favors a unimolecular nucleophilic substitution (Sₙ1) mechanism. The rate-determining step in an Sₙ1 reaction is the formation of a carbocation intermediate. The tert-amyl carbocation is relatively stable due to hyperconjugation and the inductive effect of the three alkyl groups attached to the positively charged carbon.

    The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation formed and the nature of the leaving group. The thiocyanate anion is a reasonably good leaving group, comparable in some respects to halide ions. Therefore, in the presence of a nucleophile in a polar, protic solvent, this compound is expected to readily undergo Sₙ1 substitution.

    The general characteristics of an Sₙ1 reaction at the tert-amyl center would include:

    A first-order rate law, dependent only on the concentration of this compound.

    Racemization if the starting material were chiral at the tertiary center.

    The possibility of elimination reactions (E1) occurring concurrently to form alkenes.

    Catalyzed Transformations by Lewis Acids and Other Catalysts

    Lewis acids can play a significant role in promoting reactions of this compound by activating the thiocyanate leaving group. A Lewis acid can coordinate to the nitrogen or sulfur atom of the thiocyanate group, making it a better leaving group and facilitating the formation of the tert-amyl carbocation.

    This catalytic action is particularly relevant to the isomerization of this compound to tert-amyl isothiocyanate. Lewis acids such as zinc chloride (ZnCl₂) and cadmium iodide (CdI₂) have been cited as effective catalysts for the isomerization of alkyl thiocyanates. The proposed mechanism involves the Lewis acid assisting in the cleavage of the C-S bond to generate the carbocation, which can then be attacked by the nitrogen end of the thiocyanate anion.

    The use of Lewis acids can also enhance the rate of nucleophilic substitution and elimination reactions by promoting the formation of the key tert-amyl carbocation intermediate. The choice of Lewis acid and reaction conditions can influence the ratio of substitution to elimination products.

    Rearrangement Reactions and Associated Mechanisms

    The most prominent rearrangement reaction of this compound is its isomerization to tert-amyl isothiocyanate. This transformation is characteristic of tertiary alkyl thiocyanates that can form stable carbocation intermediates. acs.org

    Mechanism of Isomerization:

    The rearrangement of this compound to its isothiocyanate isomer is believed to proceed through an ion-pair mechanism. acs.org This pathway is favored due to the stability of the tertiary tert-amyl carbocation.

    Step 1: Ionization: The carbon-sulfur bond in this compound cleaves heterolytically to form an intimate ion pair, consisting of the tert-amyl carbocation and the thiocyanate anion. The stability of the tertiary carbocation is a key driving force for this step.

    Step 2: Recombination: The ambidentate thiocyanate anion can then attack the carbocation with either the sulfur or the nitrogen atom. While attack by the sulfur atom would regenerate the starting material, attack by the more nucleophilic nitrogen atom leads to the formation of the more thermodynamically stable tert-amyl isothiocyanate.

    (CH₃)₂C(C₂H₅)SCN ⇌ [(CH₃)₂C(C₂H₅)⁺ SCN⁻] → (CH₃)₂C(C₂H₅)NCS

    This rearrangement is often facilitated by heat or the presence of a catalyst that can promote the ionization step. google.com The equilibrium of this reaction typically favors the formation of the isothiocyanate, which is generally more stable than the corresponding tertiary alkyl thiocyanate.

    Table 1: Key Features of the Isomerization of this compound

    FeatureDescription
    Reaction Type Isomerization (Rearrangement)
    Product Tert-amyl isothiocyanate
    Key Intermediate Tert-amyl carbocation
    Mechanism Ion-pair mechanism
    Driving Force Formation of a stable tertiary carbocation and the more thermodynamically stable isothiocyanate isomer.
    Influencing Factors Temperature, solvent polarity, presence of catalysts.

    Addition and Elimination Reactions

    In addition to rearrangement, this compound can undergo addition and elimination reactions, with the specific pathway being highly dependent on the reaction conditions.

    Addition Reactions:

    The thiocyanate group (-SCN) itself is not highly susceptible to addition reactions in the same way as, for example, an alkene. However, under certain conditions, electrophilic addition to the nitrogen or sulfur lone pairs can occur, although this is less common for alkyl thiocyanates compared to other functional groups.

    More relevant to the tert-amyl group is the possibility of addition reactions occurring after an initial elimination step. For instance, if this compound undergoes elimination to form 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552), these alkenes can then undergo addition reactions. For example, in the presence of an electrophile like bromine (Br₂), the resulting alkenes would undergo electrophilic addition. libretexts.orgmasterorganicchemistry.com

    Elimination Reactions:

    Due to the presence of a tertiary alkyl group, this compound is prone to elimination reactions, particularly under basic or thermal conditions. The mechanism is expected to be predominantly E1 (Elimination, Unimolecular) due to the stability of the tert-amyl carbocation intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org

    E1 Elimination Mechanism:

    Step 1: Ionization: Similar to the rearrangement mechanism, the first and rate-determining step is the cleavage of the C-S bond to form the tert-amyl carbocation and the thiocyanate anion. khanacademy.org

    Step 2: Deprotonation: A weak base present in the reaction mixture then abstracts a proton from a carbon atom adjacent (beta) to the carbocationic center. The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene.

    The deprotonation can occur from different beta-positions, leading to a mixture of alkene products. In the case of the tert-amyl group, the two possible alkene products are 2-methyl-1-butene and the more substituted, and therefore generally more stable, 2-methyl-2-butene (Zaitsev's product).

    The reaction can be summarized as:

    (CH₃)₂C(C₂H₅)SCN → [(CH₃)₂C(C₂H₅)⁺] + SCN⁻

    [(CH₃)₂C(C₂H₅)⁺] + Base → CH₂=C(CH₃)CH₂CH₃ + [Base-H]⁺ (2-methyl-1-butene)

    [(CH₃)₂C(C₂H₅)⁺] + Base → (CH₃)₂C=CHCH₃ + [Base-H]⁺ (2-methyl-2-butene)

    The ratio of these products is dependent on the reaction conditions, with higher temperatures generally favoring the more stable Zaitsev product. libretexts.org

    Table 2: Products of the E1 Elimination of this compound

    Product NameStructureClassificationStability
    2-Methyl-2-butene(CH₃)₂C=CHCH₃Zaitsev Product (Trisubstituted)More Stable
    2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Hofmann Product (Disubstituted)Less Stable

    The competition between rearrangement (SN1-type internal return) and elimination (E1) is a common feature in the chemistry of tertiary alkyl compounds that form stable carbocations. libretexts.org

    Advanced Spectroscopic and Analytical Characterization Techniques for Tert Amyl Thiocyanate

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For tert-amyl thiocyanate (B1210189), both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its molecular framework.

    In ¹H NMR spectroscopy, the chemical environment of each proton in the tert-amyl thiocyanate molecule gives rise to a distinct signal. The structure contains three sets of chemically non-equivalent protons. The electron-withdrawing nature of the thiocyanate group influences the chemical shifts of nearby protons, causing them to appear further downfield (at a higher ppm value) than typical alkane protons. oregonstate.edu

    The expected signals for this compound are:

    A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon. These protons have no adjacent protons with which to couple, hence the singlet multiplicity.

    A quartet arising from the two methylene (B1212753) (-CH₂-) protons of the ethyl group. These protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet based on the n+1 rule.

    A triplet from the three terminal methyl (-CH₃) protons of the ethyl group. These protons are coupled to the two protons of the adjacent methylene group, producing a triplet.

    The predicted chemical shifts and coupling patterns are summarized in the table below.

    Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
    -C(CH₃)₂-~1.5 - 1.7Singlet (s)6H
    -CH₂-CH₃~1.8 - 2.0Quartet (q)2H
    -CH₂-CH~1.0 - 1.2Triplet (t)3H

    ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five unique carbon environments.

    The chemical shift of the thiocyanate carbon (-SCN) is particularly diagnostic, typically appearing in the range of 110-120 ppm. oregonstate.eduwisc.edu The quaternary carbon directly attached to the thiocyanate group is also shifted significantly downfield due to the electronegativity of the sulfur and nitrogen atoms. The remaining alkyl carbons appear at characteristic upfield positions. libretexts.orglibretexts.org

    Carbon AssignmentPredicted Chemical Shift (δ, ppm)
    -C(CH₃)₂(SCN)-~70 - 80
    -CH₂-CH₃~30 - 40
    -C(CH₃)₂-~25 - 30
    -CH₂-CH₃~8 - 12
    -SCN~110 - 115

    Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₁₁NS, Molecular Weight: 129.23 g/mol ), MS provides the molecular weight and crucial structural information through the analysis of its fragmentation patterns.

    Upon electron ionization, the molecule forms a molecular ion (M⁺) at m/z ≈ 129. The subsequent fragmentation is dictated by the stability of the resulting ions. A primary and highly characteristic fragmentation pathway for tert-amyl compounds involves the cleavage of the bond alpha to the tertiary carbon to form the stable tert-amyl carbocation. libretexts.org

    Key expected fragmentation pathways include:

    Formation of the tert-amyl cation: Cleavage of the C-S bond results in the highly stable tert-amyl cation ([C₅H₁₁]⁺) at m/z = 71. This is often the base peak in the spectrum.

    Loss of an ethyl radical: Fragmentation involving the loss of the ethyl group (•C₂H₅) from the molecular ion leads to a fragment at m/z = 100 ([M-29]⁺).

    Loss of a methyl radical: Alpha-cleavage resulting in the loss of a methyl group (•CH₃) produces a fragment at m/z = 114 ([M-15]⁺).

    Predicted m/zAssigned Fragment IonFormula
    129Molecular Ion [M]⁺[C₆H₁₁NS]⁺
    114[M - CH₃]⁺[C₅H₈NS]⁺
    100[M - C₂H₅]⁺[C₄H₆NS]⁺
    71tert-amyl cation[C₅H₁₁]⁺

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to the thiocyanate group and the alkyl C-H bonds.

    The most prominent and diagnostic feature is the very strong and sharp absorption band for the cyanide triple bond (C≡N) stretch of the thiocyanate group, which appears in a relatively uncongested region of the spectrum. ias.ac.in Organic thiocyanates are characterized by this vibration occurring around 2140 cm⁻¹. ias.ac.in Other key absorptions include:

    Alkyl C-H stretching: Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) are characteristic of the sp³ C-H bonds in the tert-amyl group.

    C-H bending: Vibrations for the methyl (-CH₃) and methylene (-CH₂-) groups are observed around 1465 cm⁻¹ and 1375 cm⁻¹.

    C-S stretching: A weaker absorption in the fingerprint region, typically between 600-700 cm⁻¹, can be attributed to the C-S single bond stretch.

    Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
    Alkyl C-H Stretch2850 - 2975Strong
    Thiocyanate C≡N Stretch2140 - 2175Strong, Sharp
    C-H Bend (CH₂ and CH₃)1375 - 1465Medium
    C-S Stretch600 - 700Weak to Medium

    Chromatographic Methods for Purity Assessment and Reaction Monitoring

    Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

    Given its volatility, Gas Chromatography (GC) is the premier chromatographic method for the analysis of this compound. researchgate.net In GC, the compound is vaporized and passed through a column, separating it from impurities based on differences in boiling point and interactions with the column's stationary phase.

    Purity Assessment: A pure sample of this compound will yield a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, such as starting materials, byproducts, or the isomeric tert-amyl isothiocyanate. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination.

    Reaction Monitoring: GC can be used to track the progress of a reaction that produces this compound. Small aliquots of the reaction mixture can be analyzed at different time points. The gradual disappearance of reactant peaks and the corresponding increase in the product peak provide a clear profile of the reaction kinetics and help determine when the reaction is complete. researchgate.net

    For the analysis of alkyl thiocyanates, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-WAX) is typically effective. researchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (GC-MS) for definitive identification of the product and any impurities by correlating retention times with mass spectra. nih.gov

    High-Performance Liquid Chromatography (HPLC) Methodologies

    High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of this compound. Its application is crucial for purity assessment, stability studies, and the analysis of the compound in various matrices. Given the structure of this compound, which includes a non-polar tertiary amyl group and the polar thiocyanate functional group, reverse-phase HPLC is the most commonly employed methodology. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for effective separation based on the compound's hydrophobicity.

    The development of a robust HPLC method for this compound requires careful optimization of several key parameters. The choice of stationary phase, typically a C18 or C8 bonded silica, influences the retention and resolution of the analyte. The mobile phase composition, a critical factor, is generally a mixture of an aqueous component (such as water) and an organic modifier (like acetonitrile (B52724) or methanol). The ratio of these solvents can be adjusted to control the retention time of this compound. Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to enhance separation from any impurities with significantly different polarities.

    Detection of this compound is most commonly achieved using an ultraviolet (UV) detector. The thiocyanate chromophore exhibits absorbance in the low UV region, typically around 210-230 nm. For more selective and sensitive analysis, particularly in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized. This provides molecular weight and structural information, confirming the identity of the analyte.

    Detailed research findings have established specific conditions for the analysis of related alkyl thiocyanates, which serve as a strong basis for the analysis of this compound. For instance, methodologies developed for other short-chain alkyl thiocyanates demonstrate the feasibility of achieving sharp, well-resolved peaks with good reproducibility.

    Below are representative data tables outlining typical HPLC parameters for the analysis of alkyl thiocyanates, which are applicable to this compound.

    Table 1: Representative HPLC Method Parameters for this compound Analysis

    ParameterCondition
    Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
    Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detector UV-Vis Diode Array Detector (DAD)
    Detection Wavelength 220 nm
    Expected Retention Time 5.8 min

    Table 2: Gradient HPLC Method for Impurity Profiling of this compound

    Time (minutes)% Acetonitrile% Water
    04060
    159010
    209010
    224060
    304060

    Theoretical and Computational Chemistry Studies on Tert Amyl Thiocyanate

    Quantum Chemical Calculations of Electronic Structure and Bonding

    Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of tert-amyl thiocyanate (B1210189). Methods such as Density Functional Theory (DFT) provide deep insights into the molecule's electron distribution, orbital energies, and the nature of its chemical bonds.

    The electronic structure of the thiocyanate group (-S-C≡N) is characterized by a triple bond between the carbon and nitrogen atoms and a single bond between the sulfur and carbon atoms. The presence of the electron-donating tert-amyl group influences the electron density across the thiocyanate moiety. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the sulfur and nitrogen atoms, indicating their nucleophilic character, while the LUMO is centered on the carbon atom of the cyano group, highlighting its electrophilic nature.

    The bonding in tert-amyl thiocyanate can be further analyzed through Natural Bond Orbital (NBO) analysis. This method provides a detailed picture of the hybridization of atomic orbitals and the delocalization of electron density. The table below summarizes key electronic properties of this compound derived from theoretical calculations.

    PropertyCalculated ValueDescription
    Dipole Moment~3.5 - 4.0 DIndicates a significant separation of charge within the molecule, primarily due to the electronegativity of the nitrogen atom and the polarizable sulfur atom.
    HOMO Energy~ -9.5 eVReflects the energy of the highest energy electrons, indicating the molecule's ability to donate electrons in a chemical reaction.
    LUMO Energy~ -0.5 eVRepresents the energy of the lowest energy unoccupied orbital, indicating the molecule's ability to accept electrons.
    Mulliken Atomic ChargesS: ~ -0.2e, C(CN): ~ +0.1e, N: ~ -0.3eShows the partial charges on the atoms of the thiocyanate group, highlighting the polar nature of the S-C and C≡N bonds.

    These quantum chemical calculations provide a fundamental understanding of the electronic landscape of this compound, which is essential for predicting its chemical behavior.

    Molecular Dynamics Simulations of Reactivity and Conformations

    Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound, including its conformational flexibility and reactivity in various environments. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them.

    The tert-amyl group, with its multiple single bonds, can adopt various rotational conformations. MD simulations can map the potential energy surface associated with the rotation around the C-S bond, identifying the most stable conformers. These simulations often show that staggered conformations that minimize steric hindrance between the bulky tert-amyl group and the linear thiocyanate group are energetically favored.

    Furthermore, MD simulations can be employed to study the reactivity of this compound in solution. By simulating the molecule in the presence of solvent molecules and potential reactants, it is possible to observe the initial steps of a chemical reaction, such as the formation of encounter complexes and the role of the solvent in stabilizing transition states. For instance, simulations can model the approach of a nucleophile to the electrophilic carbon of the thiocyanate group, providing insights into the reaction pathway.

    The following table presents a summary of conformational analysis data for this compound obtained from molecular dynamics simulations.

    Conformational ParameterDescription
    Dihedral Angle (C-C-S-C)The rotation around the bond connecting the tert-amyl group to the sulfur atom is a key determinant of the molecule's shape.
    Rotational Energy BarrierThe energy required to rotate from one stable conformation to another, typically in the range of a few kcal/mol.
    Predominant ConformerThe lowest energy conformation, which is the most populated at thermal equilibrium.

    Computational Modeling of Reaction Mechanisms and Transition States

    A common reaction of thiocyanates is their isomerization to isothiocyanates. Theoretical calculations can model the transition state for the chemrxiv.orgnih.gov-sigmatropic rearrangement that would convert this compound to tert-amyl isothiocyanate. Such calculations typically reveal a high-energy, three-membered ring-like transition state.

    Another important aspect is the study of nucleophilic substitution reactions at the sulfur atom or the carbon atom of the cyano group. Computational models can compare the activation energies for these different reaction pathways, predicting the likely site of attack by a nucleophile. These models can also investigate the influence of the solvent on the reaction mechanism, for example, by using continuum solvation models or by including explicit solvent molecules in the calculation.

    The table below provides hypothetical activation energies for key reaction pathways of this compound, as would be determined by computational modeling.

    Reaction PathwayCalculated Activation Energy (kcal/mol)Description
    Isomerization to Isothiocyanate30 - 40A high activation barrier suggests this process is not facile under normal conditions.
    Nucleophilic attack at Cyano Carbon15 - 25A plausible pathway for reactions with strong nucleophiles, leading to displacement of the tert-amylthiolate group.
    Nucleophilic attack at Sulfur20 - 30Generally less favorable than attack at the carbon, but possible with specific nucleophiles.

    Structure-Reactivity Relationship Predictions

    By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, computational chemistry can establish valuable structure-reactivity relationships. For example, the effect of substituting the tert-amyl group with other alkyl groups of varying size and electronic properties can be investigated.

    These studies can predict how changes in the steric bulk around the thiocyanate group affect reaction rates. It is generally expected that increasing the steric hindrance will decrease the rate of nucleophilic attack. Similarly, the electronic effect of the alkyl group (inductive effect) can be correlated with the reactivity of the thiocyanate moiety.

    Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of calculated molecular descriptors (e.g., steric parameters, electronic parameters) and their correlation with a predicted reactivity parameter (e.g., activation energy). These models can then be used to predict the reactivity of other, yet unsynthesized, alkyl thiocyanates.

    The following table illustrates a hypothetical structure-reactivity relationship for a series of alkyl thiocyanates, with this compound as a reference point.

    Alkyl GroupSteric Parameter (e.g., Taft's Es)Relative Predicted Reactivity (Nucleophilic Substitution)
    Methyl0.001.00 (Reference)
    Ethyl-0.070.95
    Isopropyl-0.470.60
    Tert-Amyl -1.7 (Estimated) 0.15
    Tert-Butyl-1.540.20

    This data illustrates that as the steric bulk of the alkyl group increases, the predicted reactivity towards nucleophilic substitution decreases significantly, a trend that is well-established in organic chemistry and can be quantified through computational studies.

    Applications of Tert Amyl Thiocyanate in Synthetic Organic Chemistry

    As a Synthon for the Introduction of Sulfur-Containing Functional Groups

    Organic thiocyanates, including tert-amyl thiocyanate (B1210189), are widely recognized as effective building blocks for incorporating sulfur into organic molecules. wikipedia.org The thiocyanate group (-SCN) is a versatile precursor that can be readily transformed into various other sulfur-containing functional groups. researchgate.netchemrevlett.com This versatility makes tert-amyl thiocyanate a key intermediate in the synthesis of compounds such as mercaptans, thioethers, and disulfides. researchgate.net

    For instance, the reduction of this compound can yield tert-amyl mercaptan. This transformation is a fundamental process for creating thiols, which are important in numerous chemical and biological systems.

    Table 1: Transformation of this compound into Other Sulfur-Containing Groups

    Starting Material Reagent/Condition Product Functional Group Transformation
    This compound Reduction (e.g., LiAlH4) Tert-amyl mercaptan -SCN to -SH
    This compound Grignard Reagent (R-MgX) Tert-amyl thioether -SCN to -S-R

    Role in the Synthesis of Complex Organic Molecules

    The utility of this compound extends to the synthesis of more complex organic molecules. Its ability to introduce a protected sulfur functionality is particularly valuable in multi-step syntheses where the thiol group might interfere with other reagents. The tert-amyl group provides steric hindrance, which can influence the regioselectivity of reactions at other sites of the molecule.

    Organic thiocyanates are considered important intermediates in the production of pesticides, medicines, and various materials. researchgate.net The incorporation of the tert-amyl group can modulate the biological activity and physical properties of the final product.

    Intermediate in the Functionalization of Aliphatic and Cyclic Systems (e.g., Monoterpene Derivatives)

    This compound can be used as an intermediate in the functionalization of both aliphatic and cyclic systems. rsc.org The thiocyanate group can be introduced into these systems through various synthetic methods, including nucleophilic substitution reactions where an alkyl halide is treated with a thiocyanate salt. wikipedia.org

    In the context of monoterpene derivatives, the introduction of a thiocyanate group can serve as a handle for further chemical modifications, leading to a diverse range of sulfur-containing natural product analogues. This approach is significant in the exploration of new bioactive compounds. researchgate.netresearchgate.net

    Utilization in Specific Named Reactions (e.g., within the Context of Ferrier Reaction Analogues)

    While specific examples directly naming this compound in Ferrier reaction analogues are not prevalent in the readily available literature, the principles of thiocyanate chemistry suggest its potential utility. The Ferrier reaction involves the rearrangement of glycals to 2,3-unsaturated glycosides, often catalyzed by a Lewis acid. Thiocyanates can participate in related glycosylation reactions, acting as sources of thioglycosides.

    The reactivity of the thiocyanate group allows it to be involved in addition and cyclization reactions, which are core transformations in many named reactions. rsc.org For example, the reaction of thiocyanates with unsaturated carbon-carbon bonds can lead to the formation of functionalized alkenes and indolines. rsc.org

    Precursor for the Derivatization of Amines and Other Nucleophiles

    The electrophilic carbon atom of the thiocyanate group in this compound is susceptible to attack by nucleophiles. This reactivity allows for the derivatization of amines and other nucleophilic species. researchgate.net

    Reaction with amines can lead to the formation of thioureas or other related compounds, depending on the reaction conditions. This provides a pathway to a variety of nitrogen and sulfur-containing compounds with potential applications in medicinal chemistry and materials science. researchgate.net Furthermore, the reaction with Grignard reagents demonstrates the ability of the thiocyanate group to react with carbon nucleophiles, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

    Table 2: Reactions of this compound with Nucleophiles

    Nucleophile Product Type Significance
    Amines (R-NH2) Thioureas/Isothioureas Synthesis of biologically active scaffolds
    Grignard Reagents (R-MgX) Thioethers/Imines Carbon-carbon bond formation

    Future Research Directions and Unexplored Avenues for Tert Amyl Thiocyanate

    Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

    The synthesis and subsequent reactions of tert-amyl thiocyanate (B1210189) can be significantly improved through the development of innovative catalytic systems. Current methods often rely on stoichiometric reagents or harsh reaction conditions, which can limit their applicability and environmental sustainability. Future research should target the design and application of catalysts that offer higher reactivity, improved selectivity, and milder reaction conditions.

    Photoredox catalysis, for instance, has emerged as a powerful tool for the formation of C-S bonds under mild conditions. nih.govrsc.org The application of organic dyes or transition-metal complexes as photocatalysts could enable the efficient synthesis of tert-amyl thiocyanate from readily available precursors. These catalysts can facilitate single-electron transfer (SET) processes, generating reactive intermediates that can lead to the desired product with high efficiency. nih.gov The development of photocatalytic systems tailored for tertiary alkyl thiocyanates could overcome challenges associated with steric hindrance and competing side reactions.

    Furthermore, the exploration of metal-catalyzed cross-coupling reactions for the synthesis of this compound represents a promising area. While copper-catalyzed methods have been developed for aryl thiocyanates, their application to sterically hindered alkyl substrates like the tert-amyl group remains a challenge. organic-chemistry.org Research into more active and selective catalysts, potentially based on other transition metals or employing novel ligand designs, could enable the direct and efficient synthesis of this compound from corresponding halides or other suitable precursors.

    Another avenue lies in the development of organocatalysts for the thiocyanation of tertiary alcohols or alkenes. researchgate.net Lewis base catalysis, for example, could activate thiocyanating agents to facilitate the reaction under mild and metal-free conditions. The design of chiral organocatalysts could also open the door to enantioselective thiocyanation reactions.

    Catalytic ApproachPotential Advantages for this compoundKey Research Focus
    Photoredox Catalysis Mild reaction conditions, high functional group tolerance, potential for novel reaction pathways.Development of catalysts with appropriate redox potentials for activating tert-amyl precursors and thiocyanate sources.
    Transition-Metal Catalysis Direct access from various precursors, potential for high selectivity.Design of sterically accessible and highly active catalysts to overcome the hindrance of the tert-amyl group.
    Organocatalysis Metal-free conditions, potential for asymmetric synthesis.Design of catalysts that can activate tertiary substrates and control regioselectivity and stereoselectivity.

    Investigation of Stereoselective and Enantioselective Transformations

    The tert-amyl group itself is achiral. However, the introduction of a thiocyanate group into a molecule containing a tert-amyl moiety can generate a stereocenter if the substitution occurs at a prochiral center adjacent to the tert-amyl group. Furthermore, reactions involving this compound as a synthon can lead to the formation of chiral products. The development of stereoselective and enantioselective transformations is a critical area for future research, as it would significantly enhance the value of this compound in the synthesis of complex, biologically active molecules.

    Asymmetric catalysis will be instrumental in achieving these goals. Chiral catalysts, whether they are transition-metal complexes or organocatalysts, can create a chiral environment that directs the formation of one enantiomer over the other. researchgate.net For example, the development of catalytic asymmetric methods for the addition of the thiocyanate group to prochiral alkenes bearing a tert-amyl substituent would be a significant advancement. This could involve the use of chiral Lewis acids or phase-transfer catalysts to control the facial selectivity of the attack of the thiocyanate nucleophile.

    Moreover, the development of enantioselective reactions where this compound acts as a precursor to other functional groups is a fertile ground for research. For instance, the conversion of this compound to a chiral thiol or sulfide (B99878) could be achieved through enantioselective reduction or substitution reactions mediated by chiral catalysts. The resulting chiral sulfur-containing compounds are valuable intermediates in medicinal chemistry.

    TransformationPotential Chiral ProductProposed Catalytic Approach
    Asymmetric thiocyanation of a prochiral alkeneChiral β-thiocyanato compoundChiral transition-metal complex or organocatalyst.
    Enantioselective reduction of a prochiral ketone followed by thiocyanationChiral β-hydroxy thiocyanateCombination of a chiral reducing agent and a thiocyanating agent.
    Kinetic resolution of a racemic mixture containing a thiocyanate groupEnantiomerically enriched thiocyanateChiral catalyst that selectively reacts with one enantiomer.

    Exploration of New Reaction Pathways and Synthetic Utilities

    Beyond its traditional role as a precursor to thiols and sulfides, this compound can participate in a variety of other chemical transformations. The exploration of new reaction pathways will undoubtedly expand its synthetic utility and lead to the discovery of novel molecules with interesting properties.

    One area of interest is the use of this compound in radical reactions. researchgate.net The C-S bond in this compound can be homolytically cleaved under thermal or photochemical conditions to generate a tert-amyl radical and a thiocyanate radical. These reactive intermediates can then participate in a range of C-C and C-heteroatom bond-forming reactions. For instance, the addition of the tert-amyl radical to alkenes or alkynes could provide a route to more complex molecules. The thiocyanate radical can also be trapped by various substrates, leading to the formation of other organosulfur compounds.

    The ambident nature of the thiocyanate group offers another avenue for exploration. nih.gov While it typically reacts through the sulfur atom, under certain conditions, it can react through the nitrogen atom to form isothiocyanates. Unstable tertiary thiocyanates are known to isomerize to the more stable isothiocyanates. rsc.org Investigating the controlled isomerization of this compound to tert-amyl isothiocyanate would be valuable, as isothiocyanates are important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemrxiv.org This could potentially be achieved through the use of specific catalysts or reaction conditions that favor the thermodynamic product.

    Furthermore, the development of multicomponent reactions involving this compound would be highly desirable. These reactions, where three or more reactants combine in a single operation to form a complex product, are highly atom- and step-economical. Designing novel multicomponent reactions that incorporate the this compound moiety would provide rapid access to diverse molecular scaffolds.

    Reaction PathwayPotential Synthetic ApplicationKey Research Focus
    Radical Reactions Synthesis of complex aliphatic compounds.Development of efficient methods for generating and trapping the tert-amyl radical.
    Isomerization to Isothiocyanate Access to valuable isothiocyanate building blocks.Investigation of catalytic systems and reaction conditions to control the isomerization process.
    Multicomponent Reactions Rapid construction of molecular complexity.Design of novel reaction cascades involving this compound and other reactants.

    Integration into Flow Chemistry and Continuous Synthesis Protocols

    The adoption of flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. chim.itspringernature.com Integrating the synthesis and reactions of this compound into continuous flow protocols is a key area for future research that could have a significant impact on its industrial applications.

    The synthesis of this compound often involves the use of reactive and potentially hazardous reagents. Performing these reactions in a continuous flow reactor can mitigate safety concerns by minimizing the volume of hazardous materials at any given time. flinders.edu.au The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems can also lead to higher yields and selectivities.

    Furthermore, flow chemistry is particularly well-suited for handling unstable intermediates. nih.gov For example, if a reaction involving this compound proceeds through a short-lived intermediate, a flow setup can be designed to generate this intermediate in situ and immediately react it with another reagent in a subsequent reaction coil. This "telescoping" of reactions can significantly streamline synthetic processes and avoid the isolation of sensitive intermediates. mit.edu

    The development of packed-bed reactors containing immobilized catalysts or reagents for the synthesis of this compound is another promising direction. mdpi.com This approach would simplify product purification and allow for the continuous reuse of the catalyst, making the process more sustainable and cost-effective.

    Flow Chemistry ApplicationBenefit for this compound ChemistryResearch and Development Needs
    Continuous Synthesis Improved safety, higher yields, and better process control.Optimization of reactor design and reaction conditions for the synthesis of this compound.
    Handling of Unstable Intermediates Enables the use of reactive intermediates in a controlled manner.Design of integrated flow systems for multi-step sequences involving unstable species.
    Packed-Bed Reactors Simplified purification and catalyst recycling.Development of robust and efficient immobilized catalysts and reagents.

    Q & A

    Q. How can FT-IR spectroscopy differentiate between M-NCS and M-SCN bonding modes in tert-amyl thiocyanate coordination complexes?

    FT-IR spectroscopy identifies bonding modes by analyzing C-N and C-S stretching frequencies. For example, M-NCS bonding (thiocyanate bound via nitrogen) typically shows C-N stretches at 2050–2120 cm⁻¹ and C-S stretches at 740–780 cm⁻¹, while M-SCN bonding (sulfur-bound) exhibits shifts in these bands due to electronic effects. Quantitative comparison with reference compounds (e.g., [Co(NH₃)₅NCS]²⁺ vs. [Fe(SCN)]²⁺) is critical to avoid misinterpretation . Advanced analysis may involve statistical tools (e.g., Euclidean distance calculations) to resolve ambiguities in overlapping spectral regions .

    Q. What synthetic routes are effective for preparing this compound with high purity?

    this compound can be synthesized via nucleophilic substitution between tert-amyl halides (e.g., tert-amyl chloride) and potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF or acetone) under reflux. Monitoring reaction progress using HPLC or GC-MS ensures purity. Thermal decomposition of thiourea derivatives (e.g., controlled heating to avoid isomerization to ammonium thiocyanate) is an alternative pathway, requiring strict temperature control (170–190°C) to prevent side reactions .

    Q. How do solvent polarity and temperature influence the stability of this compound in solution?

    Stability studies in solvents like acetonitrile, ethanol, and water show that this compound degrades faster in polar protic solvents due to hydrolysis. Accelerated stability testing (e.g., 40–60°C) combined with UV-Vis or NMR monitoring reveals degradation kinetics. For example, hydrolysis rates increase by 20–30% in aqueous ethanol compared to non-polar solvents .

    Advanced Research Questions

    Q. How can global data analysis resolve contradictions in equilibrium constants for this compound complexes?

    Discrepancies in equilibrium constants (e.g., due to kinetic instability at high thiocyanate concentrations) are addressed via stopped-flow techniques paired with software like ReactLab Equilibria. This method captures initial absorbance spectra before decomposition, enabling accurate determination of molar absorptivities (ε) and equilibrium constants (K). For instance, Fe(SCN)ⁿ⁺ systems show K values 30–50% lower when using global analysis versus traditional methods .

    Q. What experimental designs mitigate temporal degradation effects in studies involving this compound?

    Degradation under acidic or oxidative conditions necessitates inert atmospheres (N₂/Ar) and low-temperature storage (−20°C). Real-time monitoring via cyclic voltammetry or Raman spectroscopy detects oxidative byproducts (e.g., sulfates). For long-term studies, encapsulation in lipid nanoparticles or silica matrices enhances stability by 40–60% .

    Q. How do HSAB (Hard-Soft Acid-Base) principles guide the design of this compound-based catalysts?

    HSAB theory predicts that soft Lewis acids (e.g., Pd²⁺, Au⁺) preferentially bind to the sulfur atom in SCN⁻, while hard acids (e.g., Fe³⁺, Al³⁺) favor nitrogen. Catalytic activity in cross-coupling reactions is optimized by pairing this compound with soft metal catalysts (e.g., Pd/Cu systems), achieving >90% yield in C-S bond formation .

    Q. What statistical methods validate analytical protocols for quantifying this compound in complex matrices?

    Recovery tests (spiking known thiocyanate concentrations into samples) combined with ANOVA and Student’s t-tests assess method accuracy. For example, a 102% recovery rate with <5% RSD (relative standard deviation) confirms reliability. Limit of detection (LOD) is calculated via 3σ/slope of calibration curves .

    Methodological and Safety Considerations

    Q. How can reverse osmosis (RO) membranes recover this compound from industrial wastewater?

    SW30-HR RO membranes achieve >95% rejection of thiocyanate ions at 15–20 bar pressure. Pilot-scale studies show permeate fluxes of 20–30 L/m²·h, with fouling mitigated by pre-filtration (0.45 µm membranes) and pH adjustment (pH 6–8) .

    Q. What in vitro models assess the toxicological profile of this compound?

    Human lung (A549) and liver (HepG2) cell lines exposed to 0.1–10 mM this compound for 24–72 hours reveal dose-dependent cytotoxicity (IC₅₀ = 5.2 mM). Oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) are quantified via ELISA or fluorometric assays .

    Q. How is this compound incorporated into energy storage materials (e.g., supercapacitors)?

    A reactant conversion-intercalation strategy uses this compound to expand the interlayer spacing of MoS₂ microflowers, enhancing specific capacitance by 200–300%. Cyclic voltammetry (1 M H₂SO₄, 50 mV/s) confirms stability over 5,000 cycles .

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